molecular formula C16H17N5O2 B2505400 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol CAS No. 2379975-22-9

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol

Numéro de catalogue B2505400
Numéro CAS: 2379975-22-9
Poids moléculaire: 311.345
Clé InChI: ICFZODOYJQGHRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to enhance cognitive function, promote neuroprotection, and reduce inflammation. This compound binds to the orthosteric binding site of the α7 nAChR, leading to the opening of the ion channel and the influx of cations, which in turn leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the central nervous system. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters such as acetylcholine and dopamine, and reduce the release of pro-inflammatory cytokines. In addition, this compound has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and function of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor compared to non-selective agonists. This can be particularly useful in studying the role of the α7 nAChR in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer and maintain therapeutic levels in vivo.

Orientations Futures

There are several future directions for research on 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of this compound. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of this compound, as well as its potential side effects and limitations.

Méthodes De Synthèse

The synthesis of 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol involves several steps, starting with the reaction of 6-chloropurine with methylamine to form 9-methylpurine. This is followed by the reaction of 9-methylpurine with formaldehyde and a catalytic amount of sodium borohydride to form 4-[(9-methylpurin-6-yl)amino]methanol. The final step involves the reaction of 4-[(9-methylpurin-6-yl)amino]methanol with 4-chloro-2,3-dihydrochromen-2-ol in the presence of a base to form this compound.

Applications De Recherche Scientifique

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

Propriétés

IUPAC Name

4-[[(9-methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,9-10,22H,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZODOYJQGHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.